molecular formula C17H16ClN3O3 B3957506 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine

1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine

Cat. No. B3957506
M. Wt: 345.8 g/mol
InChI Key: WYZYJZPSRVUTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has attracted attention due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine is not fully understood. However, it has been hypothesized that 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine exerts its neuroprotective effects through the activation of the Nrf2/ARE signaling pathway. This pathway plays a crucial role in the regulation of cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and physiological effects:
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine can protect neuronal cells from oxidative stress-induced apoptosis. 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has also been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, indicating its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. However, the limited availability of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine and its relatively high cost pose a challenge for researchers studying its potential therapeutic applications.

Future Directions

Several future directions can be explored in the field of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine research. One area of interest is the development of more efficient synthesis methods to increase the availability of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine. Another direction is the investigation of the potential therapeutic applications of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine in other disease models such as traumatic brain injury and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine and its potential side effects.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine is a novel compound with potential therapeutic applications in neurodegenerative diseases and inflammatory disorders. Its ability to cross the blood-brain barrier and exhibit neuroprotective and anti-inflammatory effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. Several studies have reported its neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory disorders.

properties

IUPAC Name

(4-chlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-7-5-13(6-8-14)17(22)20-11-9-19(10-12-20)15-3-1-2-4-16(15)21(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZYJZPSRVUTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.